5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole
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Overview
Description
5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 2nd and 6th positions on the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,6-dimethylaniline with bromine to introduce the bromine atom, followed by cyclization with formic acid or other suitable reagents to form the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives .
Scientific Research Applications
5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
2-Methyl-5-bromo-1H-benzo[d]imidazole: Similar structure but lacks the additional methyl group at the 6th position.
5,6-Dimethyl-1H-benzo[d]imidazole: Similar structure but lacks the bromine atom.
2,6-Dimethyl-1H-benzo[d]imidazole: Similar structure but lacks the bromine atom at the 5th position.
Uniqueness: 5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both the bromine atom and the two methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H9BrN2 |
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Molecular Weight |
225.08 g/mol |
IUPAC Name |
5-bromo-2,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,1-2H3,(H,11,12) |
InChI Key |
XPBIPSYSOIKZJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N=C(N2)C |
Origin of Product |
United States |
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